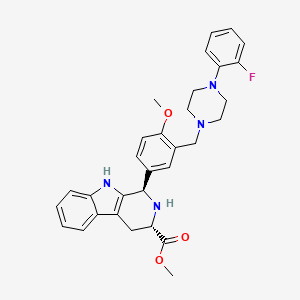
Ethanone, 1-(2-nitrophenyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-nitrophenyl)-, oxime is a chemical compound with the molecular formula C8H8N2O3 It is also known by other names such as 1-(2-nitrophenyl)ethanone oxime This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethanone oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime typically involves the reaction of 1-(2-nitrophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
[ \text{1-(2-nitrophenyl)ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-nitrophenyl)-, oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone and hydroxylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(2-aminophenyl)ethanone.
Substitution: Various substituted ethanone derivatives.
Hydrolysis: 1-(2-nitrophenyl)ethanone and hydroxylamine.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-nitrophenyl)-, oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-nitrophenyl)-, oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(2-nitrophenyl)ethanone: Similar structure but without the oxime group.
2-nitrobenzaldehyde oxime: Similar structure with an aldehyde oxime instead of a ketone oxime.
Uniqueness
Ethanone, 1-(2-nitrophenyl)-, oxime is unique due to the presence of both a nitro group and an oxime group in its structure. This combination imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The nitro group provides opportunities for reduction and substitution reactions, while the oxime group offers additional reactivity and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
10342-62-8 |
|---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
N-[1-(2-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-4-2-3-5-8(7)10(12)13/h2-5,11H,1H3 |
InChI-Schlüssel |
UPUZSBSTYMFQCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
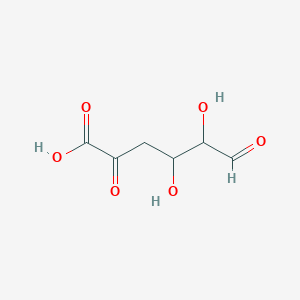
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
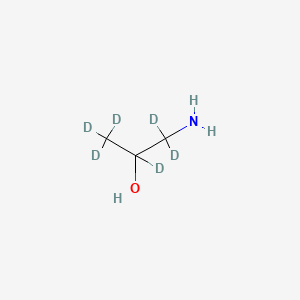


![3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13446790.png)
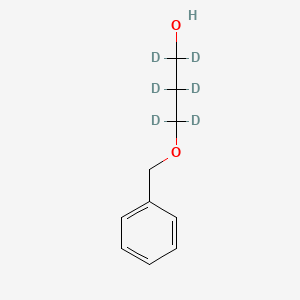

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)
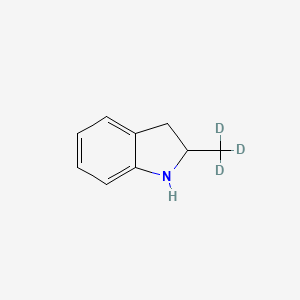
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
